molecular formula C19H19N3O6S B2549260 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 307544-37-2

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2549260
CAS No.: 307544-37-2
M. Wt: 417.44
InChI Key: TXOUBGJHPFZQCW-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a chemical compound known for its unique structure and propertiesThis compound is particularly noted for its ability to inhibit chitin synthesis, making it a valuable tool in pest control and other scientific research areas .

Mechanism of Action

Target of Action

The primary target of the compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is the process of chitin synthesis . Chitin, a long-chain polymer of N-acetylglucosamine, is a key component of the cell walls of fungi and the exoskeletons of arthropods. By inhibiting chitin synthesis, this compound disrupts these structures, leading to the death of the organism .

Mode of Action

2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide interacts with the enzymes involved in the chitin synthesis pathway, inhibiting their activity . This prevents the formation of chitin, disrupting the integrity of the cell wall or exoskeleton.

Biochemical Pathways

The compound 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide affects the biochemical pathway of chitin synthesis . By inhibiting this pathway, it prevents the formation of chitin, leading to a disruption in the structural integrity of the cell walls of fungi and the exoskeletons of arthropods . The downstream effects of this disruption can include impaired growth, development, and reproduction, ultimately leading to the death of the organism .

Result of Action

The molecular and cellular effects of the action of 2,6-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide are primarily seen in the disruption of cell wall or exoskeleton integrity . By inhibiting chitin synthesis, this compound prevents the formation of these crucial structures, leading to a range of effects including impaired growth, development, and reproduction, and ultimately the death of the organism .

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves several steps. One common method starts with the reaction of benzoic acid with methanol in the presence of sulfuric acid as a catalyst. This mixture is refluxed overnight, then concentrated and diluted with water. The solution is extracted with chloroform to obtain the desired product . Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

2,6-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (such as fluorine, chlorine, and bromine), small alkyl groups (such as methyl, ethyl, propyl, and butyl), and other substituents like nitro, trifluoromethyl, and tert-butyl groups . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

2,6-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-12-11-17(21-28-12)22-29(24,25)14-9-7-13(8-10-14)20-19(23)18-15(26-2)5-4-6-16(18)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOUBGJHPFZQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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